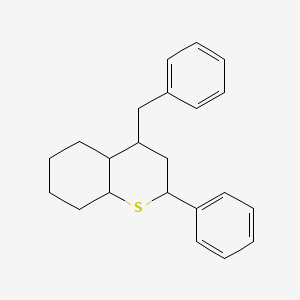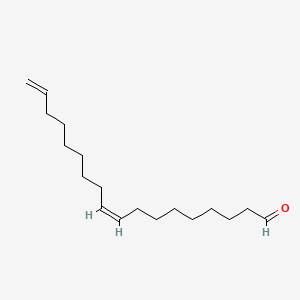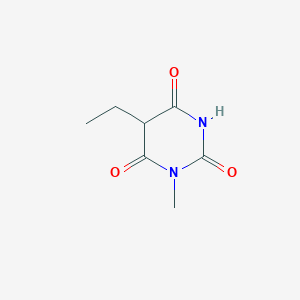
Carbonic acid--ethane-1,2-diol (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid–ethane-1,2-diol (1/2), also known as ethylene glycol, is an organic compound with the formula (CH₂OH)₂. It is a colorless, odorless, and sweet-tasting liquid that is highly toxic. Ethylene glycol is primarily used in antifreeze formulations and as a raw material in the production of polyester fibers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethylene glycol is typically produced from ethylene via the intermediate ethylene oxide. The process involves the hydration of ethylene oxide under acidic or neutral conditions to yield ethylene glycol . The reaction can be represented as follows:
C2H4O+H2O→C2H6O2
Industrial Production Methods
In industrial settings, ethylene glycol is produced by the oxidation of ethylene at high temperatures to form ethylene oxide, which is then hydrated to produce ethylene glycol. This process is highly efficient and widely used in the chemical industry .
Análisis De Reacciones Químicas
Types of Reactions
Ethylene glycol undergoes various chemical reactions, including:
Oxidation: Ethylene glycol can be oxidized to oxalic acid and other products under strong oxidizing conditions.
Esterification: It reacts with carboxylic acids to form esters, which are used in the production of polyesters.
Dehydration: Under acidic conditions, ethylene glycol can be dehydrated to form cyclic ethers.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Major Products
Oxalic acid: Formed during oxidation.
Polyesters: Formed during esterification with carboxylic acids.
Aplicaciones Científicas De Investigación
Ethylene glycol has numerous applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in cryopreservation of biological samples due to its antifreeze properties.
Medicine: Utilized in the formulation of certain pharmaceuticals.
Industry: Widely used in the production of polyester fibers and antifreeze formulations.
Mecanismo De Acción
Ethylene glycol exerts its effects primarily through its chemical reactivity. In biological systems, it is metabolized by alcohol dehydrogenase to glycolaldehyde, which is further oxidized to glycolic acid, glyoxylic acid, and oxalic acid. These metabolites are toxic and can cause metabolic acidosis and renal failure .
Comparación Con Compuestos Similares
Similar Compounds
Propylene glycol: Similar in structure but less toxic and used in food and pharmaceuticals.
Diethylene glycol: Used in the production of plasticizers and as a solvent.
1,3-Butanediol: Used in the production of polyurethanes and as a solvent.
Uniqueness
Ethylene glycol is unique due to its high toxicity and its widespread use in antifreeze formulations and polyester production. Its ability to lower the freezing point of water makes it invaluable in various industrial applications .
Propiedades
Número CAS |
55163-79-6 |
|---|---|
Fórmula molecular |
C5H14O7 |
Peso molecular |
186.16 g/mol |
Nombre IUPAC |
carbonic acid;ethane-1,2-diol |
InChI |
InChI=1S/2C2H6O2.CH2O3/c2*3-1-2-4;2-1(3)4/h2*3-4H,1-2H2;(H2,2,3,4) |
Clave InChI |
IHJTVGXLGNFSNH-UHFFFAOYSA-N |
SMILES canónico |
C(CO)O.C(CO)O.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)

![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)





![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
![Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide](/img/structure/B14641845.png)
![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)

![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
